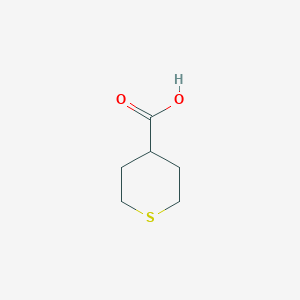

Tetrahydro-2H-thiopyran-4-carboxylic acid

Description

The exact mass of the compound Tetrahydro-2H-thiopyran-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydro-2H-thiopyran-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2H-thiopyran-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKSQOIXSGPVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616242 | |

| Record name | Thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89489-53-2 | |

| Record name | Thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROTHIOPYRAN-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Tetrahydro-2H-thiopyran-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS RN: 89489-53-2), a sulfur-containing heterocyclic compound. Differentiating this molecule from its oxidized form, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, is crucial for its application in research and development. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a visual workflow for a key experimental procedure.

Core Physicochemical Data

The molecular structure of Tetrahydro-2H-thiopyran-4-carboxylic acid consists of a saturated six-membered thiopyran ring with a carboxylic acid functional group at the 4-position.[1] This structure imparts a combination of hydrophilicity from the carboxylic acid group and lipophilicity from the thiopyran ring, influencing its overall physicochemical profile.

Quantitative Physicochemical Properties

The following table summarizes the available quantitative data for Tetrahydro-2H-thiopyran-4-carboxylic acid. It is important to note that while an experimental melting point has been reported, other values are computationally predicted and should be treated as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂S | Smolecule[1], PubChem[2] |

| Molecular Weight | 146.21 g/mol | Smolecule[1], PubChem[2] |

| Melting Point | 111-112.5 °C | Smolecule[1] |

| Appearance | White to off-white solid | Smolecule[1], Chem-Impex[3] |

| XLogP3-AA (logP) | 0.9 | PubChem (Computed)[2] |

| Boiling Point | Not Experimentally Determined | |

| pKa | Not Experimentally Determined |

Comparative Data: Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide

For comparative purposes, the physicochemical properties of the oxidized analogue, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS RN: 64096-87-3), are presented below. The presence of the sulfone group significantly alters the properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |

| Molecular Weight | 178.21 g/mol | PubChem[4] |

| Melting Point | 195-196 °C | ChemicalBook[5] |

| Boiling Point | 456.6±38.0 °C (Predicted) | ChemicalBook[5] |

| pKa | 4.05±0.20 (Predicted) | ChemicalBook[5] |

| XLogP3-AA (logP) | -0.4 | PubChem (Computed)[4] |

Solubility Profile

Tetrahydro-2H-thiopyran-4-carboxylic acid is described as having moderate solubility in polar solvents.[1][6] This is attributed to the hydrogen bonding capability of the carboxylic acid group.[1] The thiopyran ring contributes a degree of nonpolar character to the molecule.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of Tetrahydro-2H-thiopyran-4-carboxylic acid

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The starting temperature is set to approximately 10-15 °C below the expected melting point (111 °C). A slow heating rate (e.g., 1-2 °C per minute) is selected.

-

Observation: The sample is observed through the magnifying lens of the apparatus as the temperature rises.

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Potentiometric pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group by titration with a standardized base.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette (calibrated)

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

Sample of Tetrahydro-2H-thiopyran-4-carboxylic acid

Procedure:

-

Sample Preparation: A precisely weighed amount of Tetrahydro-2H-thiopyran-4-carboxylic acid is dissolved in a known volume of deionized water in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and a stir bar is added. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.

-

Initial Measurement: The initial pH of the acidic solution is recorded.

-

Titration: The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: The titration is continued past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: The volume of NaOH added versus the measured pH is plotted to generate a titration curve. The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

-

Sample of Tetrahydro-2H-thiopyran-4-carboxylic acid

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together in a separatory funnel and allowing the layers to separate.

-

Sample Preparation: A known concentration of Tetrahydro-2H-thiopyran-4-carboxylic acid is prepared in the aqueous phase.

-

Partitioning: A known volume of the aqueous solution and an equal volume of the saturated n-octanol are added to a separatory funnel.

-

Equilibration: The separatory funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand until the layers have completely separated.

-

Phase Separation and Analysis: The aqueous and n-octanol layers are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the melting point of Tetrahydro-2H-thiopyran-4-carboxylic acid using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. Buy Tetrahydro-2H-thiopyran-4-carboxylic acid | 89489-53-2 [smolecule.com]

- 2. Tetrahydrothiopyran-4-carboxylic acid | C6H10O2S | CID 21598642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide CAS#: 64096-87-3 [m.chemicalbook.com]

- 6. CAS 89489-53-2: tetrahydro-2H-thiopyran-4-carboxylic acid [cymitquimica.com]

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-carboxylic Acid: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemical considerations, and synthetic approaches for tetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

Tetrahydro-2H-thiopyran-4-carboxylic acid, also known as thiane-4-carboxylic acid, is a saturated six-membered heterocyclic compound containing a sulfur atom and a carboxylic acid functional group at the 4-position. Its molecular formula is C₆H₁₀O₂S, and it has a molecular weight of 146.21 g/mol .[1] The presence of the polar carboxylic acid group and the thioether linkage within a non-aromatic ring structure imparts a unique combination of properties relevant to drug design, including potential hydrogen bonding interactions and a defined three-dimensional shape.

Physicochemical Data Summary

While experimental data for tetrahydro-2H-thiopyran-4-carboxylic acid is not extensively available in the public domain, the following table summarizes computed properties and data for closely related analogs to provide context for its expected characteristics.

| Property | Value | Compound | Data Type | Reference |

| Molecular Weight | 146.21 g/mol | Tetrahydro-2H-thiopyran-4-carboxylic acid | Computed | [1] |

| XLogP3 | 0.9 | Tetrahydro-2H-thiopyran-4-carboxylic acid | Computed | [1] |

| Molecular Weight | 178.21 g/mol | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | Computed | [2] |

| XLogP3-AA | -0.4 | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | Computed | [2] |

| pKa (Predicted) | 4.05 ± 0.20 | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | Predicted |

Stereochemistry and Conformational Analysis

The stereochemistry of tetrahydro-2H-thiopyran-4-carboxylic acid is dictated by the conformational flexibility of the six-membered thiane ring. Similar to cyclohexane, the thiane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The carboxylic acid group at the C-4 position can therefore exist in two distinct orientations:

-

Axial Conformer: The carboxylic acid group is oriented parallel to the principal axis of the ring.

-

Equatorial Conformer: The carboxylic acid group is oriented in the approximate plane of the ring.

Generally, for monosubstituted cyclohexanes, the equatorial conformation is energetically favored to avoid 1,3-diaxial interactions, which are a form of steric strain. This preference is expected to hold for tetrahydro-2H-thiopyran-4-carboxylic acid, with the equatorial conformer being the more stable and thus more populated at equilibrium. The energy difference between the two conformers determines their relative populations.

Synthesis Protocols

3.1. Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)

A reported efficient synthesis of tetrahydro-4H-thiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide, followed by decarboxylation.

Experimental Protocol:

-

Step 1: Cyclization/Decarboxylation: To a solution of sodium methoxide (generated in situ) in tetrahydrofuran (THF), dimethyl 3,3'-thiobispropanoate is added. The reaction mixture is stirred, leading to the formation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

-

Step 2: Decarboxylation: The resulting intermediate is then subjected to decarboxylation by refluxing in 10% aqueous sulfuric acid to yield tetrahydro-4H-thiopyran-4-one. The product can be purified by distillation or chromatography.

3.2. Proposed Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid

A potential route to the target molecule from the thiopyranone precursor could involve a multi-step process, for which a workflow is proposed below. This hypothetical pathway is based on standard organic transformations.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not provided, the expected NMR signals for tetrahydro-2H-thiopyran-4-carboxylic acid can be predicted based on its structure.

-

¹H NMR:

-

A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.

-

A multiplet for the proton at the C-4 position (methine proton).

-

Several multiplets in the upfield region (typically 1.5-3.0 ppm) corresponding to the methylene protons of the thiopyran ring. The chemical shifts and coupling patterns will be influenced by their axial or equatorial positions.

-

-

¹³C NMR:

-

A signal in the downfield region (typically >170 ppm) for the carboxylic acid carbon.

-

A signal for the C-4 carbon (methine carbon).

-

Signals for the methylene carbons of the thiopyran ring. Due to the symmetry in the equatorial conformer, two sets of signals would be expected for the C-2/C-6 and C-3/C-5 carbons.

-

Applications and Future Directions

Tetrahydro-2H-thiopyran-4-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules. The thiane scaffold is present in a number of biologically active compounds, and the carboxylic acid handle allows for further functionalization, such as amide bond formation, to explore structure-activity relationships in drug discovery programs. Its defined conformational preferences can be exploited to create rigid scaffolds for probing protein binding pockets. Further research into efficient and stereoselective synthetic routes will be crucial for unlocking the full potential of this and related heterocyclic compounds in medicinal chemistry.

References

Spectroscopic Profile of Thiane-4-Carboxylic Acid: A Technical Guide

Introduction: Thiane-4-carboxylic acid is a saturated heterocyclic compound containing a cyclohexane ring where one methylene group is replaced by a sulfur atom, and a carboxylic acid functional group is attached at the 4-position. Its chemical formula is C₆H₁₀O₂S, and it has a molecular weight of approximately 146.21 g/mol . Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and structural elucidation in research, quality control, and drug development contexts. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for thiane-4-carboxylic acid, along with standardized experimental protocols for data acquisition.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for thiane-4-carboxylic acid, the following tables summarize the predicted and typical spectral data based on the known structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is predicted to show signals corresponding to the protons on the thiane ring and the acidic proton of the carboxyl group.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |||

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 2.80 - 3.00 | Multiplet | 1H | H-4 (methine) |

| 2.65 - 2.85 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |

| 1.90 - 2.10 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show distinct signals for the carbonyl carbon and the four unique carbons of the thiane ring.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Chemical Shift (δ) (ppm) | Assignment |

| 178 - 182 | C=O (Carboxylic Acid) |

| 40 - 45 | C-4 (methine) |

| 28 - 33 | C-3, C-5 |

| 24 - 28 | C-2, C-6 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

| Characteristic IR Absorption Bands | ||

| Frequency Range (cm⁻¹) | Intensity | Vibration |

| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1710 - 1680 | Strong, Sharp | C=O stretch (carbonyl) |

| 1440 - 1395 | Medium | O-H bend |

| 1320 - 1210 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry, particularly using a soft ionization technique, would be expected to show the molecular ion peak. Electron ionization would likely lead to fragmentation.

| Expected Mass Spectrometry Data (Electron Ionization) | |

| m/z (Mass-to-Charge Ratio) | Assignment/Interpretation |

| 146 | [M]⁺, Molecular ion |

| 101 | [M - COOH]⁺, Loss of carboxyl group |

| 87 | [M - C₃H₅O]⁺, Ring fragmentation |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid sample like thiane-4-carboxylic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of thiane-4-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition Parameters (¹H NMR):

-

Spectrometer Frequency: 400-600 MHz.

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-15 ppm.

-

-

Acquisition Parameters (¹³C NMR):

-

Spectrometer Frequency: 100-150 MHz.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Finely grind 1-2 mg of thiane-4-carboxylic acid using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the ground sample and mix thoroughly in the mortar.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to be automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of thiane-4-carboxylic acid (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane. Derivatization (e.g., esterification) may be required to improve volatility for gas chromatography.

-

Instrumentation: The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of thiane-4-carboxylic acid.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS 89489-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-carboxylic acid, with the CAS registry number 89489-53-2, is a heterocyclic organic compound. Its structure, featuring a saturated six-membered ring containing a sulfur atom (thiane) and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and organic synthesis. The presence of both the thioether and carboxylic acid moieties provides a platform for diverse chemical modifications and potential biological activity. This guide provides a detailed overview of its known physical and chemical properties, drawing from available data for the compound and its closely related derivatives.

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for Tetrahydro-2H-thiopyran-4-carboxylic acid is presented below. It is important to note that while some data for the parent compound is available, other properties are extrapolated from its 1,1-dioxide derivative, which is often more extensively characterized.

| Property | Value | Source |

| CAS Number | 89489-53-2 | |

| Molecular Formula | C6H10O2S | [1] |

| Molecular Weight | 146.21 g/mol | [1] |

| IUPAC Name | thiane-4-carboxylic acid | [1] |

| Synonyms | Tetrahydrothiopyran-4-carboxylic acid, 4-Carboxy-tetrahydro-2H-thiopyran | [1] |

| Physical Form | Solid | |

| Melting Point | 190-194 °C (for 1,1-dioxide derivative) | [2] |

| Flash Point | 190 °C (for 1,1-dioxide derivative) | [3] |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-S stretching, would be identified.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source, to determine the molecular weight and fragmentation pattern of the molecule.

Synthesis Pathway

While a specific, detailed synthesis protocol for Tetrahydro-2H-thiopyran-4-carboxylic acid is not widely published, a plausible synthetic route can be inferred from the synthesis of related compounds like Tetrahydrothiopyran-4-one. The general approach involves the formation of the thiane ring followed by functional group manipulation to introduce the carboxylic acid.

Caption: Plausible synthetic pathway to Tetrahydro-2H-thiopyran-4-carboxylic acid.

Logical Relationship of Properties and Structure

The chemical and physical properties of Tetrahydro-2H-thiopyran-4-carboxylic acid are directly related to its molecular structure.

Caption: Relationship between molecular structure and key properties.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been definitively reported for Tetrahydro-2H-thiopyran-4-carboxylic acid itself, related structures have been investigated for their therapeutic potential. For instance, the 1,1-dioxide derivative is noted for its potential biological activity, likely due to the increased polarity and hydrogen bonding capacity conferred by the sulfone group.[4] The thiane ring is a scaffold found in some biologically active molecules, and the carboxylic acid group can serve as a handle for forming various derivatives with altered pharmacokinetic and pharmacodynamic profiles.

Conclusion

Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS 89489-53-2) is a heterocyclic compound with potential for further exploration in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and chemical properties is not yet available in peer-reviewed literature, this guide consolidates the existing information and provides a framework for its further investigation. The methodologies and logical relationships outlined herein can guide researchers in their efforts to synthesize, characterize, and evaluate this and related molecules for novel applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 64096-87-3 Cas No. | Tetrahydro-2H-thiopyran-4-carboxylic acid-1,1-dioxide | Apollo [store.apolloscientific.co.uk]

- 3. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | 64096-87-3 | PCA09687 [biosynth.com]

- 4. CAS 64096-87-3: Tetrahydro-2H-thiopyran-4-carboxylic acid … [cymitquimica.com]

The Diverse Biological Activities of Sulfur-Containing Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfur-containing heterocyclic compounds represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities that have been pivotal in the development of numerous therapeutic agents. Their unique structural features, conferred by the presence of a sulfur atom within a cyclic framework, allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays, quantitative data for comparative analysis, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of sulfur-containing heterocycles, such as thiophenes, thiazoles, and thiadiazoles, have emerged as promising candidates in oncology research.[1] These compounds exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[2][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various sulfur-containing heterocyclic compounds against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative 1 | HeLa | 12.61 (as µg/mL) | [4] |

| Thiophene Derivative 1 | HepG2 | 33.42 (as µg/mL) | [4] |

| Thiophene Derivative 2 | HeLa | 2.80 | [3] |

| Thiophene-Triazine Derivative | MCF-7 | Not specified | [5] |

| Tetra-substituted Thiophenes | NCI-H1975 | Subnanomolar PI3Kα potency | [6] |

| Thiophene Carboxamide 2b | Hep3B | Significant activity | [5] |

| Thiophene Carboxamide 2d | Hep3B | Significant activity | [5] |

| Thiophene Carboxamide 2e | Hep3B | Significant activity | [5] |

Table 2: Anticancer Activity of Thiazole and Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole 2f | MCF-7 | 7.7 | [7] |

| Thiazole 2i | MCF-7 | 8.0 | [7] |

| Thiadiazole 3b | MCF-7 | Highest cytotoxic effect | [7] |

| Thiadiazole 3d | MCF-7 | Highest cytotoxic effect | [7] |

| Thiadiazole 2a | HT-29 | 22-27 | [7] |

| Thiadiazole 2b | HT-29 | 22-27 | [7] |

| Thiadiazole 2f | HT-29 | 22-27 | [7] |

| Thiadiazole 2i | HT-29 | 22-27 | [7] |

| Thiadiazole 3d | HT-29 | 22-27 | [7] |

| 5-substituted-1,3,4-thiadiazole 4b | Human Leukemia-60 | 32% lethality | [8] |

| 5-substituted-1,3,4-thiadiazole 5b | Human Leukemia-60 | Potent activity | [8] |

| 1,3,4-Thiadiazole Derivative ST10 | MCF-7 | 49.6 | [9] |

| 1,3,4-Thiadiazole Derivative ST10 | MDA-MB-231 | 53.4 | [9] |

| 1,3,4-Thiadiazole Derivative 2g | LoVo | 2.44 | [10] |

| 1,3,4-Thiadiazole Derivative 2g | MCF-7 | 23.29 | [10] |

| Thiadiazole Derivative 3 | A549 | 21.00 (as µg/mL) | [11] |

| Thiadiazole Derivative 4 | C6 | 18.50 (as µg/mL) | [11] |

Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Several sulfur-containing heterocyclic compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3][5][6]

Experimental Protocols

A general method for synthesizing hydrazono-thiazole and thiadiazole derivatives involves the initial reaction of substituted aldehydes with thiosemicarbazide. The resulting thiosemicarbazone derivatives can then be cyclized with chloroacetone to yield thiazoles or with acetic anhydride to form thiadiazoles.[7]

Workflow for Synthesis of Thiazole/Thiadiazole Derivatives

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/mL and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 3.9-500 µg/mL) and a positive control (e.g., cisplatin) for 24-48 hours.[11]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of reproductive cell death after treatment with cytotoxic agents.[13][14]

-

Cell Seeding: Plate an appropriate number of single cells in a 6-well plate and allow them to attach.[14]

-

Treatment: Treat the cells with the test compound for a specified duration.[14]

-

Incubation: Incubate the cells for 7-14 days until visible colonies are formed in the control wells.[13]

-

Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with crystal violet.[13]

-

Colony Counting: Count the number of colonies (typically >50 cells).[13]

-

Calculation: Determine the plating efficiency and surviving fraction to assess the anticancer agent's efficacy.

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the quantification of changes in protein expression and phosphorylation status.[11][15][16]

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Analysis: Quantify the band intensities using densitometry software.

Antimicrobial Activity

Sulfur-containing heterocycles, particularly thiazole and benzothiazole derivatives, are well-known for their broad-spectrum antimicrobial properties.[15][17][18] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][19]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various sulfur-containing heterocyclic compounds, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

Table 3: Antibacterial Activity of Thiazole and Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative | S. aureus | 16.1 (as µM) | [15] |

| Thiazole Derivative | E. coli | 16.1 (as µM) | [15] |

| Thiazole Derivative | P. mirabilis | 1000 | [18] |

| Thiazole Derivative | S. dysenteriae | 125 | [18] |

| Thiazole Derivative | L. monocytogenes | 1000 | [18] |

| Heteroaryl(aryl) Thiazole 3 | S. aureus (MRSA) | 0.23-0.7 (as mg/mL) | [20] |

| Heteroaryl(aryl) Thiazole 3 | P. aeruginosa | 0.23-0.7 (as mg/mL) | [20] |

| Heteroaryl(aryl) Thiazole 3 | E. coli | 0.23-0.7 (as mg/mL) | [20] |

| Benzothiazole Derivative 6a | B. subtilis | Active | [21] |

| Benzothiazole Derivative 6b | B. subtilis | Active | [21] |

| Benzothiazole Derivative 7c | S. aureus | Active | [21] |

Table 4: Antifungal Activity of Thiazole and Benzothiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative | A. niger | Active | [22] |

| Heteroaryl(aryl) Thiazole 9 | Candida spp. | 0.06-0.23 (as mg/mL) | [20] |

| Benzothiazole Derivative 6h | C. albicans | Active | [21] |

| Benzothiazole Derivative 6i | C. albicans | Active | [21] |

| Benzothiazole Derivative 7d | C. albicans | Active | [21] |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of sulfur-containing heterocycles are diverse. For instance, some thiazole derivatives are known to inhibit bacterial cell division by targeting the FtsZ protein, while others, like sulfathiazole, interfere with folic acid synthesis in bacteria.[15][17] Some derivatives are also proposed to inhibit enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[20]

Workflow for Determining Antimicrobial Activity

Experimental Protocols

A common method for synthesizing 2-aminobenzothiazoles involves the cyclization of N-arylthioureas. For example, reacting diphenylamine with ammonium thiocyanate can produce N-(biphenyl-4-yl)thiourea, which can then be cyclized to form 2-amino-6-phenylbenzothiazole.[23] Another route involves the reaction of 2-aminothiophenols with various electrophiles.[18]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[18]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.[24]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain sulfur-containing heterocycles, such as benzothiophenes, have demonstrated significant anti-inflammatory properties.[24] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways like NF-κB and the reduction of inflammatory mediators.

Key Signaling Pathway: NF-κB

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[10] In inflammatory responses, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Some sulfur-containing compounds have been shown to inhibit NF-κB activation, thereby reducing inflammation.[10][25]

Experimental Protocols

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[7][8]

-

Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the rats.[8] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[8]

-

Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][26]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

Beyond the well-established anticancer, antimicrobial, and anti-inflammatory effects, sulfur-containing heterocyclic compounds have shown promise in other therapeutic areas.

-

Antiviral Activity: Certain derivatives of thiopyrans and benzimidazoles have demonstrated antiviral properties against a range of viruses, including influenza, herpes simplex virus (HSV), and respiratory syncytial virus (RSV).[1][6][27]

-

Neuroprotective Activity: Some sulfur-containing heterocycles are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[25][28] Their mechanisms may involve antioxidant effects and modulation of neuroinflammation.

Experimental Protocols

-

Cell Culture: Culture suitable host cells in 96-well plates.[29]

-

Cytotoxicity Assay: Determine the non-toxic concentration range of the test compounds on the host cells.[30]

-

Viral Infection: Infect the cells with the target virus in the presence of various concentrations of the test compounds.[29]

-

Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) development.[30]

-

Assessment of Antiviral Effect: Evaluate the antiviral activity by methods such as CPE inhibition assay, plaque reduction assay, or quantitative real-time PCR for viral RNA/DNA.[30]

Conclusion

Sulfur-containing heterocyclic compounds are a rich source of biologically active molecules with immense therapeutic potential. Their diverse pharmacological profiles, including potent anticancer, antimicrobial, and anti-inflammatory activities, continue to drive extensive research and development efforts. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic power of these versatile chemical scaffolds in the pursuit of novel and effective treatments for a wide range of diseases. Further exploration into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. books.rsc.org [books.rsc.org]

- 7. inotiv.com [inotiv.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. jchemrev.com [jchemrev.com]

- 16. [PDF] Green synthesis: Antimicrobial activity of novel benzothiazole-bearing coumarin derivatives and their fluorescence properties | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. jchr.org [jchr.org]

- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. jocpr.com [jocpr.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Thiopyran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiopyran scaffold, a six-membered sulfur-containing heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The structural versatility of thiopyran derivatives allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research on the therapeutic applications of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of associated signaling pathways to support further research and development in this promising field.

Anticancer Applications

Thiopyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

In Vitro Cytotoxicity

A range of thiopyran derivatives has been synthesized and evaluated for their antiproliferative activities. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The data below summarizes the cytotoxic effects of several notable thiopyran derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Assay Method | Reference |

| S-16 | H1975 (Lung) | 3.14 | Not Specified | [1] |

| A549 (Lung) | 4 | Not Specified | [1] | |

| MCF-7 (Breast) | 0.62 | Not Specified | [1] | |

| Compound 4 | HCT-15 (Colon) | 3.5 | SRB Assay | [2] |

| MCF-7 (Breast) | 1.5 | SRB Assay | [2] | |

| Compound 13a | A549 (Lung) | Similar to Olmutinib | Not Specified | Not Specified |

| H1975 (Lung) | Similar to Olmutinib | Not Specified | Not Specified | |

| Compound 3d | HeLa (Cervical) | GI50: 0.03 | Not Specified | [3] |

Mechanism of Action: EGFR Signaling Pathway Inhibition

A key mechanism underlying the anticancer activity of some thiopyran derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers.

Certain thiopyran derivatives have been shown to bind to the EGFR protein, inhibiting its autophosphorylation and subsequent activation of downstream effectors[1]. This blockade can lead to cell cycle arrest and apoptosis.

References

- 1. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Antiproliferative activity of novel derivative of thiopyran on breast and colon cancer lines and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-carboxylic acid, a sulfur-containing heterocyclic compound, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a saturated thiopyran ring and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on Tetrahydro-2H-thiopyran-4-carboxylic acid, focusing on its synthesis, chemical properties, and biological potential.

Chemical Properties and Data

Tetrahydro-2H-thiopyran-4-carboxylic acid is a cyclic compound with the molecular formula C6H10O2S.[1] The presence of both a hydrophilic carboxylic acid group and a more hydrophobic thiopyran ring gives the molecule amphiphilic character, influencing its solubility and potential interactions with biological targets.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C6H10O2S | [1] |

| Molecular Weight | 146.21 g/mol | [1] |

| CAS Number | 89489-53-2 | [1] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in various organic solvents; moderate solubility in polar solvents | [1] |

Spectroscopic Data

| Spectroscopy | Predicted/Analogous Data |

| ¹H NMR | For the analogous Tetrahydro-2H-pyran-4-carboxylic acid, characteristic peaks are observed for the protons on the heterocyclic ring and the carboxylic acid proton. |

| ¹³C NMR | Predicted spectra for the methyl ester derivative show distinct signals for the carbonyl carbon, the carbons of the thiopyran ring, and the methyl group. |

| IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-S stretching vibrations. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid

The synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid typically proceeds through a multi-step process, starting with the synthesis of its precursor, Tetrahydrothiopyran-4-one.

Experimental Protocols

Step 1: Synthesis of Tetrahydrothiopyran-4-one

A common method for the synthesis of Tetrahydrothiopyran-4-one is through a Dieckmann condensation of a thiodipropionate ester followed by decarboxylation.

-

Reaction: Dieckmann condensation of diethyl thiodipropionate followed by hydrolysis and decarboxylation.

-

Reagents and Conditions:

-

Diethyl thiodipropionate

-

Base (e.g., sodium ethoxide)

-

Acidic workup

-

Hydrolysis (e.g., aqueous acid) and heat for decarboxylation.

-

-

Workflow:

Step 2: Oxidation of Tetrahydrothiopyran-4-one to Tetrahydro-2H-thiopyran-4-carboxylic acid

The ketone precursor can be oxidized to the corresponding carboxylic acid. While a specific protocol for this exact conversion is not widely published, general methods for the oxidation of cyclic ketones can be applied. One potential method involves the use of an oxidizing agent such as potassium permanganate.

-

Reaction: Oxidation of the ketone functional group.

-

Potential Reagents and Conditions:

-

Tetrahydrothiopyran-4-one

-

Potassium permanganate (KMnO₄) in an aqueous solution.

-

The reaction mixture is typically stirred at room temperature for a set period.

-

Acidic workup to protonate the carboxylate.

-

-

Workflow:

Biological Activity and Potential Applications

While research into the specific biological activities of Tetrahydro-2H-thiopyran-4-carboxylic acid is still in its early stages, the thiopyran scaffold is present in a number of biologically active molecules. Derivatives of the precursor, Tetrahydro-2H-thiopyran-4-one, have shown promising antimicrobial properties.

Antimicrobial Activity of Related Compounds

A study on thiazole and selenazole derivatives of dihydro-2H-thiopyran-4(3H)-one revealed significant antifungal and antibacterial activity.

| Compound Type | Organism | MIC (µg/mL) |

| Thiazole and Selenazole derivatives | Candida spp. | 1.95 - 15.62 |

| Thiazole and Selenazole derivatives | Gram-positive bacteria | 7.81 - 62.5 |

These findings suggest that the tetrahydro-thiopyran core could serve as a valuable starting point for the development of new antimicrobial agents. The carboxylic acid functionality of the title compound provides a handle for further chemical modification to explore structure-activity relationships and optimize potency and selectivity.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by Tetrahydro-2H-thiopyran-4-carboxylic acid. Further investigation is required to elucidate its mechanism of action and identify its molecular targets.

Conclusion

Tetrahydro-2H-thiopyran-4-carboxylic acid is a heterocyclic compound with significant potential for applications in medicinal chemistry. While detailed biological and spectroscopic data for the compound itself are limited, the established synthetic routes for its precursor and the demonstrated bioactivity of related structures provide a strong foundation for future research. This technical guide summarizes the current state of knowledge and highlights the need for further investigation into the synthesis, characterization, and biological evaluation of this promising molecule. Such efforts could lead to the discovery of novel therapeutic agents with applications in treating infectious diseases and potentially other conditions.

References

An In-depth Technical Guide to Thiane-4-carboxylic Acid: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane-4-carboxylic acid, also known as tetrahydrothiopyran-4-carboxylic acid, is a saturated heterocyclic compound containing a six-membered thiane ring with a carboxylic acid substituent at the 4-position. This molecule has garnered significant interest in medicinal chemistry and drug development, primarily serving as a crucial building block in the synthesis of complex pharmaceutical compounds. Its sulfur-containing ring imparts unique physicochemical properties, influencing the lipophilicity, metabolic stability, and binding characteristics of molecules in which it is incorporated. A notable application of thiane-4-carboxylic acid is as a key intermediate in the synthesis of Amenamevir, an antiviral drug used for the treatment of herpes zoster.[1] This guide provides a comprehensive overview of the discovery and synthetic history of thiane-4-carboxylic acid, presenting detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Discovery of Thiane-4-carboxylic Acid

The precise historical account of the initial discovery of thiane-4-carboxylic acid is not well-documented in a singular, seminal publication. Its emergence is more likely rooted in the broader advancement of organosulfur chemistry and the systematic exploration of heterocyclic compounds for various applications.[2] The synthesis of cyclic sulfides, such as the parent thiane ring, has been a subject of chemical investigation for many decades.[3] The development of methods to introduce functional groups, such as the carboxylic acid moiety, onto these saturated heterocycles would have naturally led to the preparation of compounds like thiane-4-carboxylic acid. Its importance grew with the recognition of sulfur-containing heterocycles as valuable scaffolds in medicinal chemistry.

Synthetic History and Methodologies

The synthesis of thiane-4-carboxylic acid has evolved, with various routes developed from different starting materials. The primary strategies involve either the construction of the thiane ring with the carboxylic acid precursor already in place or the functionalization of a pre-formed thiane ring system.

Synthesis from Tetrahydrothiopyran-4-one

A common and logical precursor for thiane-4-carboxylic acid is tetrahydrothiopyran-4-one. The synthesis of this ketone has been reported through several methods, including the Dieckmann condensation of thiodipropionic acid esters. Once obtained, the ketone can be converted to the target carboxylic acid through various classical organic transformations.

A plausible synthetic pathway from tetrahydrothiopyran-4-one is outlined below:

Caption: Synthetic pathway from tetrahydrothiopyran-4-one.

An alternative approach from the ketone involves a haloform reaction if the corresponding methyl ketone at the 4-position were available, or through oxidation of a primary alcohol at the 4-position.

Synthesis via Malonic Ester Condensation

Drawing parallels from the well-established synthesis of its oxygen analog, tetrahydropyran-4-carboxylic acid, a viable route to thiane-4-carboxylic acid can be envisioned starting from a malonic ester synthesis.[4] This approach involves the cyclization of a sulfur-containing dialkyl halide with diethyl malonate, followed by hydrolysis and decarboxylation.

Caption: Malonic ester synthesis route.

Experimental Protocols

While specific literature detailing the discovery and complete synthetic evolution of thiane-4-carboxylic acid is sparse, the following protocols are based on established methodologies for analogous compounds and represent viable synthetic procedures.

Protocol 1: Synthesis of Tetrahydrothiopyran-4-one (Precursor)

This protocol is adapted from methods used for the synthesis of similar cyclic ketones.

Step 1: Dieckmann Condensation of Dimethyl 3,3'-thiodipropionate

-

To a mechanically stirred suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-oxotetrahydrothiopyran-4-carboxylate.

Step 2: Decarboxylation

-

Suspend the crude product from Step 1 in a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford tetrahydrothiopyran-4-one.

Protocol 2: Synthesis of Thiane-4-carboxylic Acid via Hydrolysis of a Nitrile Intermediate

This protocol outlines the conversion of tetrahydrothiopyran-4-one to the target carboxylic acid.

Step 1: Formation of 4-Cyanotetrahydrothiopyran-4-ol

-

To a stirred solution of tetrahydrothiopyran-4-one (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add a solution of sodium cyanide (1.1 equivalents) in water at 0 °C.

-

Slowly add a solution of a weak acid (e.g., acetic acid) or a mineral acid (e.g., HCl) dropwise to maintain a slightly acidic pH.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to Thiane-4-carboxylic Acid

-

To the crude 4-cyanotetrahydrothiopyran-4-ol, add a concentrated solution of hydrochloric acid or sulfuric acid.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and adjust the pH to 2-3 with a strong base (e.g., NaOH) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield thiane-4-carboxylic acid.

Quantitative Data

The following table summarizes typical yields for the synthesis of the analogous tetrahydropyran-4-carboxylic acid, which can serve as a benchmark for the synthesis of the thiane derivative.[4]

| Step | Starting Material | Reagents | Product | Yield (%) |

| Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | K2CO3, TBAB, DMF | Diethyl tetrahydropyran-4,4-dicarboxylate | ~65 |

| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH, H2O | Tetrahydropyran-4,4-dicarboxylic acid | ~72 |

| Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Heat, Xylene | Tetrahydropyran-4-carboxylic acid | ~85 |

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature that describes the direct involvement of thiane-4-carboxylic acid in specific signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate.[1][5] As a fragment used in the construction of larger, biologically active molecules, its contribution to the overall activity of the final compound is through influencing its three-dimensional structure and physicochemical properties.

Conclusion

Thiane-4-carboxylic acid is a valuable heterocyclic building block with demonstrated utility in the pharmaceutical industry. While its specific discovery is not pinpointed to a single event, its synthesis is achievable through established organic chemistry methodologies, primarily from precursors such as tetrahydrothiopyran-4-one or via ring-closing reactions. The synthetic routes presented in this guide, along with the experimental considerations, provide a solid foundation for researchers working with this important molecule. Further research into novel and more efficient synthetic pathways, as well as exploration of its potential biological activities beyond its role as a synthetic intermediate, will continue to enhance its value in the field of drug discovery and development.

References

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-carboxylic Acid: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its nomenclature, including various synonyms and alternative names, provides an experimental protocol for its synthesis, and explores its applications as a versatile building block in the development of novel therapeutics.

Nomenclature: Synonyms and Alternative Names

Tetrahydro-2H-thiopyran-4-carboxylic acid is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searches and material procurement. Additionally, it is important to distinguish this compound from its oxidized derivative, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, which possesses distinct chemical properties.

Table 1: Synonyms and Alternative Names

| Primary Name | Synonyms and Alternative Names | CAS Registry Number |

| Tetrahydro-2H-thiopyran-4-carboxylic acid | Thiane-4-carboxylic acid | 89489-53-2 |

| Tetrahydrothiopyran-4-carboxylic acid | ||

| 4-Carboxytetrahydro-2H-thiopyran | ||

| 4-Carboxythiane | ||

| 2H-Thiopyran-4-carboxylic acid, tetrahydro- | ||

| Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | 1,1-Dioxothiane-4-carboxylic acid | 64096-87-3 |

| Tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide | ||

| 1,1-Dioxo-hexahydrothiopyran-4-carboxylic acid | ||

| 1,1-Dioxo-1λ⁶-thiane-4-carboxylic acid |

Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic Acid

A common and effective route for the synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid involves a multi-step process commencing with the preparation of the corresponding ketone, Tetrahydrothiopyran-4-one. This ketone serves as a key intermediate which can then be converted to the desired carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-one

This protocol is adapted from established literature procedures for the Dieckmann condensation followed by decarboxylation.

Materials:

-

Dimethyl 3,3'-thiodipropionate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

10% aqueous Sulfuric acid

Procedure:

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF to the suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Synthesis of Tetrahydrothiopyran-4-one

-

Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid.

-

Heat the suspension to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure Tetrahydrothiopyran-4-one.

Conversion to Tetrahydro-2H-thiopyran-4-carboxylic Acid

The resulting Tetrahydrothiopyran-4-one can be converted to the target carboxylic acid through various established oxidation methods. One common approach is the haloform reaction if the methyl ketone is accessible, or more generally, through oxidation of a derivative like the corresponding cyanohydrin followed by hydrolysis.

Applications in Organic Synthesis and Drug Discovery

Tetrahydro-2H-thiopyran-4-carboxylic acid is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Its rigid heterocyclic scaffold and the presence of a carboxylic acid handle for further functionalization make it an attractive starting material for the development of novel therapeutic agents.

The thiane ring system is found in a number of biologically active compounds, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The carboxylic acid moiety provides a convenient point for the introduction of various pharmacophores through amide bond formation, esterification, or other coupling reactions.

Logical Workflow: Utilization as a Synthetic Intermediate

The following diagram illustrates a logical workflow for the synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid and its subsequent use as a key intermediate in the generation of a diverse chemical library for drug discovery.

This workflow highlights the synthetic route from commercially available starting materials to the core heterocyclic carboxylic acid. Subsequently, it illustrates how this intermediate can be readily diversified through standard coupling reactions to generate libraries of amides and esters for biological screening and structure-activity relationship (SAR) studies. This approach is fundamental in modern drug discovery for the identification of new lead compounds.

References

Methodological & Application

Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid: A Detailed Protocol for Researchers

For Immediate Release

[City, State] – [Date] – This application note provides a detailed protocol for the synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document outlines a reliable two-step synthetic route commencing from the readily available precursor, Tetrahydro-4H-thiopyran-4-one.

Tetrahydro-2H-thiopyran-4-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their potential applications in the development of novel therapeutic agents. The presence of the thiopyran ring, a sulfur-containing heterocycle, can impart unique physicochemical properties to molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

This protocol first details the synthesis of the key intermediate, Tetrahydro-4H-thiopyran-4-one, followed by its conversion to the target carboxylic acid via a cyanohydrin intermediate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Dieckmann Condensation & Decarboxylation | Dimethyl 3,3'-thiodipropionate | Sodium methoxide, Sulfuric acid | Tetrahydro-4H-thiopyran-4-one | >75 | >95 |

| 2 | Cyanohydrin Formation & Hydrolysis | Tetrahydro-4H-thiopyran-4-one | Sodium cyanide, Sulfuric acid | Tetrahydro-2H-thiopyran-4-carboxylic acid | Approx. 70-80 (estimated) | >95 |

Experimental Protocols

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This procedure is adapted from a reliable method for the synthesis of Tetrahydro-4H-thiopyran-4-one, which involves a Dieckmann condensation followed by decarboxylation.[1][2]

Materials:

-

Dimethyl 3,3'-thiodipropionate

-

Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Aqueous Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dieckmann Condensation: To a suspension of sodium methoxide (1.1 equivalents) in anhydrous THF, a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF is added dropwise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Decarboxylation: After cooling, the reaction is quenched by the slow addition of 10% aqueous sulfuric acid until the mixture is acidic. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis and Decarboxylation: The crude β-keto ester is then refluxed in 10% aqueous sulfuric acid for 4-6 hours.

-

Purification: After cooling, the mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by vacuum distillation to yield pure Tetrahydro-4H-thiopyran-4-one.

Step 2: Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid via Cyanohydrin Formation and Hydrolysis

This proposed two-step conversion of the ketone to the carboxylic acid is based on well-established organic chemistry principles, specifically the formation of a cyanohydrin followed by its hydrolysis.[3][4][5][6]

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Cyanohydrin Formation: In a well-ventilated fume hood, a solution of Tetrahydro-4H-thiopyran-4-one in a suitable solvent like ethanol or a mixture of ethanol and water is cooled in an ice bath. A solution of sodium cyanide in water is added dropwise, followed by the slow addition of sulfuric acid, maintaining the temperature below 10 °C. The reaction is stirred for several hours at room temperature.

-

Work-up of Cyanohydrin: The reaction mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin, 4-cyano-4-hydroxytetrahydro-2H-thiopyran. Caution: Cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Hydrolysis of Cyanohydrin: The crude cyanohydrin is then subjected to acidic hydrolysis by refluxing with a strong acid such as concentrated hydrochloric acid or sulfuric acid. The reaction progress can be monitored by TLC.

-